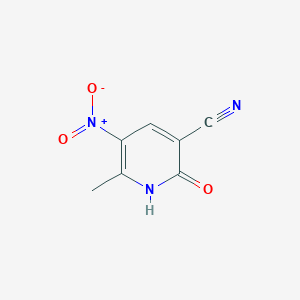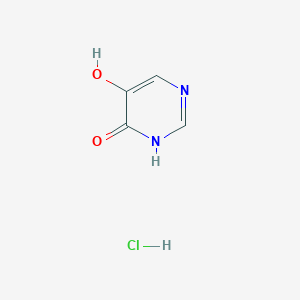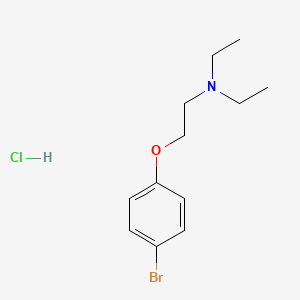
2,2-Dimethyl-4'-trifluoromethylbutyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Dimethyl-4’-trifluoromethylbutyrophenone” is an organic compound with the molecular formula C13H15F3O . It has a molecular weight of 244.26 . The compound is clear oil in its physical form .
Molecular Structure Analysis
The InChI code for the compound is1S/C13H15F3O/c1-4-12(2,3)11(17)9-5-7-10(8-6-9)13(14,15)16/h5-8H,4H2,1-3H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a clear oil . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Electrolyte Additives for High Voltage Li-ion Batteries
A study explores the use of Tris (pentafluorophenyl) phosphine (TPFPP) as an electrolyte additive to enhance the cycling performance of high-voltage lithium-ion batteries. The research indicates that adding TPFPP to the electrolyte can improve battery performance by forming a protective film on the battery's cathode material (Xu et al., 2012).
Biodegradation of Plastic Monomers
Another research focus is on the microbial degradation of 2,6-Dimethylphenol, a monomer used in the plastics industry. The study identifies Mycobacterium neoaurum B5-4 as capable of degrading 2,6-DMP, offering a potential method for bioremediation of contaminated environments (Ji et al., 2019).
Synthesis of Trifluoromethylated Compounds
Research on synthesizing and applying (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate reveals methods for producing trifluoromethylated cyclopropane derivatives. Such compounds have broad applications in pharmaceuticals and agrochemicals due to their unique chemical properties (Kasai et al., 2012).
Organic Light-Emitting Devices (OLEDs)
Studies on novel 2,4-difluorophenyl-functionalized arylamine compounds for use in OLEDs highlight the potential of these materials in improving device efficiency and performance. The incorporation of fluorinated substituents is shown to balance the injected carriers in devices, enhancing their luminance and efficiency (Li et al., 2012).
Flame-Retardant and Oxidative Decomposition Inhibitors
Research on Tris (pentafluorophenyl) phosphine as an additive in lithium-ion batteries not only improves the cycling performance but also decreases the flammability of the electrolyte, demonstrating a dual functionality that could lead to safer battery technologies (Xu et al., 2014).
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c1-4-12(2,3)11(17)9-5-7-10(8-6-9)13(14,15)16/h5-8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVKLTVIYMKNBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642449 |
Source


|
| Record name | 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4'-trifluoromethylbutyrophenone | |
CAS RN |
898765-82-7 |
Source


|
| Record name | 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1324606.png)




![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)

![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)




